molecular formula C25H21BrN4O3 B12030362 N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-61-0

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12030362
CAS No.: 634896-61-0
M. Wt: 505.4 g/mol
InChI Key: MBIBCJHVVJSFCV-MZJWZYIUSA-N
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Preparation Methods

The synthesis of N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. The synthetic route typically includes:

Chemical Reactions Analysis

N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds.

Properties

CAS No.

634896-61-0

Molecular Formula

C25H21BrN4O3

Molecular Weight

505.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21BrN4O3/c1-16-2-4-17(5-3-16)15-33-21-9-6-18(7-10-21)22-13-23(29-28-22)25(32)30-27-14-19-12-20(26)8-11-24(19)31/h2-14,31H,15H2,1H3,(H,28,29)(H,30,32)/b27-14+

InChI Key

MBIBCJHVVJSFCV-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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